
(E)-(3-Chlorostyryl)boronic acid
概要
説明
(E)-(3-Chlorostyryl)boronic acid is an organic compound with the molecular formula C8H8BClO2 and a molecular weight of 182.41 g/mol . This compound is a boronic acid derivative, characterized by the presence of a boron atom bonded to a styryl group substituted with a chlorine atom at the meta position. It is primarily used in organic synthesis and research applications.
準備方法
Synthetic Routes and Reaction Conditions
(E)-(3-Chlorostyryl)boronic acid can be synthesized through various methods, with the Suzuki-Miyaura coupling reaction being one of the most common . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-(3-Chlorostyryl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Formation of the corresponding alkane or alkene derivatives.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include substituted styryl derivatives, phenols, quinones, alkanes, and alkenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(E)-(3-Chlorostyryl)boronic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (E)-(3-Chlorostyryl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. This property is particularly useful in the design of enzyme inhibitors and receptor ligands. The compound interacts with active sites of enzymes or receptors, forming a covalent bond with nucleophilic residues such as serine, cysteine, or lysine. This interaction can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
(E)-(3-Chlorostyryl)boronic acid can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- Vinylboronic acid
- (E)-(4-Chlorostyryl)boronic acid
Uniqueness
The presence of the chlorine atom at the meta position of the styryl group in this compound imparts unique electronic and steric properties, making it distinct from other boronic acids. This substitution can influence the reactivity and selectivity of the compound in various chemical reactions, providing advantages in specific synthetic applications .
特性
IUPAC Name |
[(E)-2-(3-chlorophenyl)ethenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVFZKMQTVCZFF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)

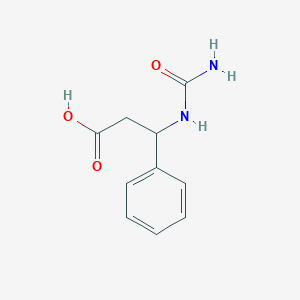
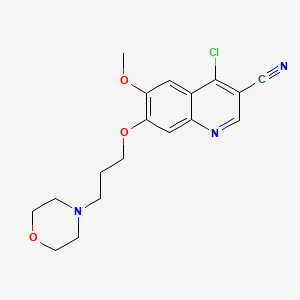
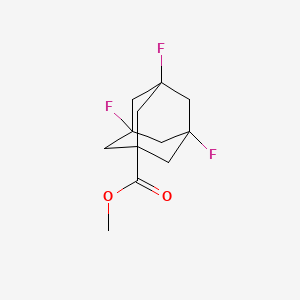
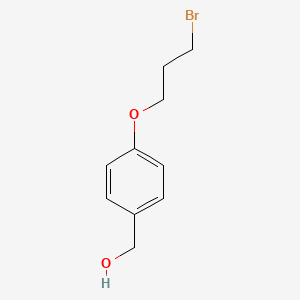

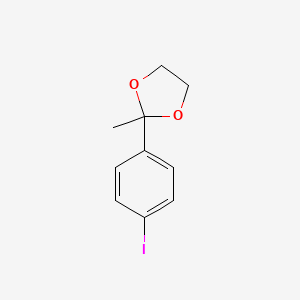
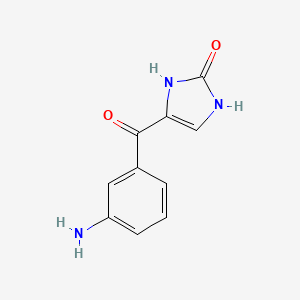
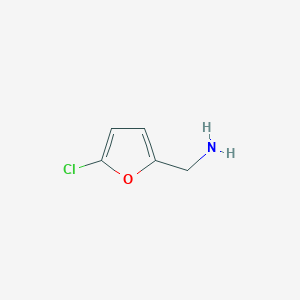
![1-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3252223.png)


